6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid
説明
BenchChem offers high-quality 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
6-(prop-2-ynylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-2-3-10-7-5-9-4-6(11-7)8(12)13/h1,4-5H,3H2,(H,10,11)(H,12,13) |
InChIキー |
UECOUARUOIFDGR-UHFFFAOYSA-N |
正規SMILES |
C#CCNC1=NC(=CN=C1)C(=O)O |
製品の起源 |
United States |
Technical Whitepaper: Safety, Handling, and Application of Propargylamino Pyrazine-2-Carboxylic Acid (PAPC)
Executive Summary
Propargylamino pyrazine-2-carboxylic acid (PAPC) is a highly specialized, bifunctional chemical intermediate. By merging the pharmacological relevance of the pyrazine-2-carboxylic acid scaffold—a motif frequently utilized in kinase inhibitors and anti-tubercular agents[1]—with the bioorthogonal reactivity of a terminal alkyne (propargyl group)[2], PAPC serves as a powerful tool for drug discovery and bioconjugation.
As a Senior Application Scientist, I have structured this guide to move beyond a standard Safety Data Sheet (SDS). This whitepaper synthesizes physicochemical hazard profiling with field-proven experimental workflows, ensuring that researchers understand not just what the safety protocols are, but the underlying chemical causality that dictates them.
Physicochemical Profiling & Hazard Identification
While PAPC is often custom-synthesized, its hazard profile is fundamentally dictated by its constituent functional groups. Free propargylamine is highly flammable, corrosive, and toxic[3]. However, when conjugated to the pyrazine ring, the resulting PAPC molecule is a stable solid. The free pyrazine-2-carboxylic acid moiety contributes to its profile as a localized irritant[4].
Table 1: Physicochemical & Hazard Summary
| Property / Hazard Category | Classification / Observation | Chemical Causality & Mitigation |
| Physical State | Off-white to pale yellow solid | Stable at room temperature; poses a dust inhalation hazard. |
| Skin/Eye Irritation | Category 2 (H315, H319) | The acidic carboxyl group and nitrogen-rich heterocycle disrupt local pH and cellular membranes[4]. Mitigation: Nitrile gloves and safety goggles. |
| Respiratory Toxicity | Category 3 (H335) | Fine particulate inhalation severely irritates mucous membranes[4]. Mitigation: Handle exclusively in a Class II fume hood. |
| Chemical Reactivity | Sensitive to strong oxidizers | The electron-rich terminal alkyne (-C≡CH) is highly susceptible to oxidative degradation. Mitigation: Store under inert gas (Ar/N₂). |
Safety & Handling Protocols: A Causal Approach
Standard safety protocols often fail because operators do not understand the mechanism of the hazard. The handling of PAPC requires strict adherence to environmental controls due to the latent reactivity of the propargyl group.
Storage and Stability
-
Protocol: Store at 2–8°C in a desiccator, backfilled with Argon.
-
Causality: The terminal alkyne can undergo slow, transition-metal-catalyzed homocoupling or oxidation if exposed to ambient moisture and oxygen over prolonged periods. The carboxylic acid moiety can also absorb atmospheric moisture (hygroscopy), leading to inaccurate mass measurements during assay preparation.
Spill Response and Neutralization
-
Protocol: Do not sweep dry powder. Use an explosion-proof HEPA vacuum or dampen the spill with a non-reactive solvent (e.g., isopropanol) before wiping.
-
Causality: Fine organic powders like PAPC can form explosive dust-air mixtures. Standard brush-motor vacuums provide ignition sources via electrical arcing. Dampening the powder lowers the surface energy and prevents aerosolization[3].
Fig 1. Step-by-step safety workflow for containing and neutralizing PAPC solid spills.
Experimental Workflows & Methodologies
PAPC is uniquely valuable because it allows for sequential, orthogonal reactions: first, attaching the pyrazine core to a target molecule via amide coupling[2], followed by functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Every protocol below is designed as a self-validating system to ensure experimental integrity.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol conjugates the carboxylic acid of PAPC to a primary amine on a target peptide or pharmacophore.
-
Activation: Dissolve 1.0 eq of PAPC in anhydrous DMF (0.1 M). Add 1.2 eq of HOBt (Hydroxybenzotriazole) and 1.2 eq of EDC·HCl. Stir at 0°C for 15 minutes[2].
-
Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt immediately traps this to form a stable, yet highly reactive, OBt-ester. This prevents the formation of an inactive N-acylurea byproduct and suppresses racemization.
-
-
Coupling: Add 1.0 eq of the target amine and 2.5 eq of DIPEA (Hünig's base). Allow the reaction to warm to room temperature and stir for 16 hours[2].
-
Causality: DIPEA neutralizes the HCl salt of EDC and ensures the target amine remains deprotonated and nucleophilic.
-
-
Self-Validation (LC-MS): Before quenching, sample 5 µL of the reaction mixture into 1 mL of Acetonitrile/Water. Analyze via LC-MS.
-
Validation Check: The reaction is complete when the PAPC mass peak disappears and the target conjugate mass [M+H]+ is dominant. Unreacted PAPC must be removed, as its alkyne will compete in the subsequent click reaction.
-
Protocol 2: CuAAC "Click" Bioconjugation
Once PAPC is attached to the target, the terminal alkyne is reacted with an azide-tagged fluorophore or biomolecule.
-
Preparation: Dissolve the PAPC-conjugate (1.0 eq) and the Azide-tag (1.2 eq) in a 1:1 mixture of tert-Butanol and Water.
-
Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq) in water. The solution will briefly turn brown, then clear/pale yellow.
-
Causality: Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ. A 5x molar excess of ascorbate relative to copper is critical; it ensures continuous reduction of Cu(II) back to Cu(I), preventing the oxidative Glaser homocoupling of the terminal alkynes.
-
-
Cycloaddition: Add the catalyst mixture to the reaction vial. Stir at room temperature for 2–4 hours.
-
Self-Validation (Visual & Analytical):
-
Validation Check: The reaction should not turn green or blue; a blue tint indicates the oxidation of Cu(I) back to inactive Cu(II), meaning more ascorbate is required. Confirm the formation of the 1,4-disubstituted 1,2,3-triazole linkage via NMR or high-resolution MS.
-
Fig 2. Bifunctional reactivity pathway of PAPC via amide coupling and CuAAC click chemistry.
References
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: ResearchGate URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: AK Scientific, Inc.
- Source: AK Scientific, Inc.
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Application Notes and Protocols for In Vitro Evaluation of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid
The compound 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid belongs to a class of molecules with significant therapeutic promise. The pyrazine-2-carboxylic acid scaffold is a key feature in various biologically active molecules.[1][2][3][4] The incorporation of a propargyl group (prop-2-yn-1-yl) suggests a potential for high-affinity binding or covalent modification of its biological target.[5] Structurally, this compound bears a resemblance to inhibitors of the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily. This large family of non-heme iron-containing enzymes plays a crucial role in diverse physiological processes, including hypoxia sensing, epigenetic regulation, and collagen biosynthesis.[6][7]
Key members of the 2-OGDD family that represent attractive drug targets include:
-
Prolyl Hydroxylase Domain (PHD) enzymes (primarily PHD2): These enzymes are the primary cellular oxygen sensors.[8][9] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[10] This post-translational modification targets HIF-1α for proteasomal degradation.[11] Inhibition of PHD enzymes stabilizes HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[12] Consequently, PHD inhibitors are being investigated for the treatment of anemia and ischemic diseases.[13][14]
-
Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM5A/JARID1A, JMJD5): These enzymes are critical regulators of the epigenetic landscape, removing methyl groups from histone lysine residues.[15] Their dysregulation is implicated in various cancers, making them compelling targets for oncological therapies.[16][17] For instance, KDM5A is a lysine-specific demethylase that targets histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[16][18]
This document provides a comprehensive guide with detailed protocols for the in vitro evaluation of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid, focusing on its potential activity as a 2-OGDD inhibitor. The presented assays are designed to be robust, high-throughput compatible, and provide a multi-faceted understanding of the compound's biochemical and cellular activity.
Signaling Pathway: The Role of PHD2 in HIF-1α Regulation
Caption: Workflow for a generic 2-OGDD succinate detection assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20.
-
Enzyme: Recombinant human PHD2 or KDM5A at a final concentration of 50-100 nM.
-
Substrate: For PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., DLDLEMLAPYIPMDDDFQL). For KDM5A, a biotinylated histone H3 peptide with trimethylated lysine 4 (H3K4me3). [18]Final concentration: 1-5 µM.
-
Co-factors: Prepare a stock solution containing 2-oxoglutarate (final concentration 10-50 µM), (NH4)2Fe(SO4)2 (final concentration 50 µM), and L-ascorbic acid (final concentration 100 µM). [19]Ascorbate is crucial to maintain the iron in its reduced Fe(II) state. [6][7] * Test Compound: Prepare a serial dilution of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Detection Reagent: Use a commercial succinate quantification kit (e.g., from Sigma-Aldrich, Abcam) and prepare the reaction mix according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or DMSO (for positive and negative controls) to the wells.
-
Add 10 µL of a 2X enzyme/substrate/co-factor mix to all wells except the negative control (add assay buffer instead).
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Add 10 µL of the succinate detection reagent mix to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance or fluorescence on a compatible plate reader at the wavelength specified by the kit manufacturer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
High-Throughput Screening: HTRF and AlphaLISA Assays
For more sensitive and high-throughput screening, Homogeneous Time-Resolved Fluorescence (HTRF) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are the technologies of choice. [20][21][22] Principle of HTRF: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. [23][24]It uses a donor fluorophore (a lanthanide cryptate) and an acceptor fluorophore. When the donor and acceptor are in close proximity (e.g., brought together by a biological interaction), excitation of the donor leads to energy transfer and emission from the acceptor. The time-resolved detection minimizes background fluorescence. [20] Principle of AlphaLISA: AlphaLISA is a bead-based technology. [25][26]Donor beads, upon excitation, release singlet oxygen molecules that can travel up to 200 nm. [27]If an acceptor bead is in proximity, the singlet oxygen triggers a chemiluminescent reaction, leading to light emission. [21][28] 1.2.1 HTRF Assay for PHD2 Inhibition
Detailed Protocol:
-
Reagents:
-
Use a commercial HTRF PHD2 assay kit (e.g., from Cisbio) which typically includes:
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST).
-
XL665-labeled antibody that specifically recognizes hydroxylated HIF-1α peptide.
-
GST-tagged PHD2 enzyme.
-
Biotinylated HIF-1α peptide substrate.
-
-
-
Assay Procedure:
-
Follow the kit manufacturer's protocol. A typical procedure involves:
-
Dispensing the test compound.
-
Adding a mix of PHD2 enzyme, HIF-1α peptide, and co-factors.
-
Incubating to allow the enzymatic reaction to proceed.
-
Adding the detection reagents (Eu-cryptate and XL665-labeled antibodies).
-
Incubating to allow antibody binding.
-
Reading the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The HTRF signal is calculated as a ratio of the acceptor and donor fluorescence intensities. Inhibition of PHD2 will result in a decreased HTRF signal. Calculate IC50 values as described previously.
-
1.2.2 AlphaLISA Assay for KDM5A (JARID1A) Inhibition
Detailed Protocol:
-
Reagents:
-
Utilize a commercial KDM5A assay kit (e.g., from BPS Bioscience, PerkinElmer). [29][30]These kits typically contain:
-
Recombinant KDM5A enzyme.
-
Biotinylated H3K4me3 peptide substrate.
-
An antibody that recognizes the demethylated product (H3K4me2).
-
Streptavidin-coated Donor beads and anti-species IgG-coated Acceptor beads.
-
-
-
Assay Procedure:
-
The procedure generally involves incubating the KDM5A enzyme with the H3K4me3 substrate and the test compound. [29] * After the enzymatic reaction, the detection antibody, Acceptor beads, and Donor beads are added.
-
Following a final incubation, the plate is read on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Inhibition of KDM5A leads to a decrease in the demethylated product, resulting in a lower AlphaLISA signal. Calculate IC50 values accordingly.
-
| Assay Type | Target | Principle | Throughput | Sensitivity |
| Succinate Detection | Generic 2-OGDD | Enzymatic coupling, colorimetric/fluorometric | Medium | Moderate |
| HTRF | Specific (e.g., PHD2) | TR-FRET | High | High |
| AlphaLISA | Specific (e.g., KDM5A) | Proximity-based chemiluminescence | High | Very High |
Part 2: Cell-Based Assays for Determining Cellular Efficacy
Cell-based assays are crucial to confirm that the compound can penetrate cell membranes and engage its target in a physiological context.
HIF-1α Stabilization Assay in Cells
Principle: If 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid inhibits PHD2 in cells, it should prevent the degradation of HIF-1α, leading to its accumulation. [31][32]This can be visualized and quantified by Western blotting.
Workflow Diagram:
Caption: Workflow for assessing HIF-1α stabilization by Western blot.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa, HEK293T, or a renal carcinoma cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid for 4-6 hours under normoxic conditions. Include a DMSO vehicle control and a positive control (e.g., Dimethyloxalylglycine, DMOG).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the HIF-1α signal to the loading control signal.
-
A dose-dependent increase in the normalized HIF-1α signal indicates cellular PHD2 inhibition.
-
Conclusion and Forward-Looking Strategy
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid as a potential 2-oxoglutarate-dependent dioxygenase inhibitor. Positive results from these assays—specifically, potent inhibition in biochemical assays and corresponding on-target effects in cell-based models—would strongly support further preclinical development. Subsequent steps should include selectivity profiling against a panel of other 2-OGDDs and other enzyme classes, as well as pharmacokinetic and in vivo efficacy studies.
References
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The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC. [Link]
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HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. [Link]
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A New Frontier in Protein Quantitation: AlphaLISA - Bitesize Bio. [Link]
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Working principle of the AlphaLISA assay. Acceptor beads bind to the... - ResearchGate. [Link]
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A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - RSC Publishing. [Link]
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Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators | ACS Omega. [Link]
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Screening chelating inhibitors of HIF-prolyl hydroxylase domain 2 (PHD2) and factor inhibiting HIF (FIH) - PubMed. [Link]
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An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed. [Link]
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HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC. [Link]
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Quantification of HIF-1α stabilization/de-stabilization times in vitro.... - ResearchGate. [Link]
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Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5. [Link]
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Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed. [Link]
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High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform - Molecular Devices. [Link]
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Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase - PubMed. [Link]
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Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments. [Link]
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KDM5A Demethylase Assay Services - Reaction Biology. [Link]
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Hypoxia-Inducible Factors (HIFs) and Phosphorylation: Impact on Stability, Localization, and Transactivity - Frontiers. [Link]
-
JARID1A (KDM5A) Homogeneous Assay Kit - BPS Bioscience. [Link]
-
Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5 - Semantic Scholar. [Link]
-
Human PHD2 (Prolyl hydroxylase domain-containing protein 2) ELISA Kit (HUFI08641). [Link]
-
JMJD5, a Jumonji C (JmjC) Domain-containing Protein, Negatively Regulates Osteoclastogenesis by Facilitating NFATc1 Protein Degradation - PMC. [Link]
-
In vitro Ischemia Suppresses Hypoxic Induction of Hypoxia Inducible Factor-1α by Inhibition of Synthesis and Not Enhanced Degradation - PMC. [Link]
-
Exploring the Ascorbate Requirement of the 2-Oxoglutarate-Dependent Dioxygenases | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Functional and comparative analysis of the Fe II /2-oxoglutarate-dependent dioxygenases without using any substrate - Oxford Academic. [Link]
-
Extended Recognition of the Histone H3 Tail by Histone Demethylase KDM5A | Biochemistry - ACS Publications. [Link]
-
An intrinsically disordered region of histone demethylase KDM5A activates catalysis through interactions with the nucleosomal acidic patch and DNA - PMC. [Link]
-
Roles of the 2-Oxoglutarate-Dependent Dioxygenase Superfamily in the Flavonoid Pathway: A Review of the Functional Diversity of F3H, FNS I, FLS, and LDOX/ANS - MDPI. [Link]
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Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC. [Link]
-
The stabilization of hypoxia-inducible factors (HIFs) under hypoxic... - ResearchGate. [Link]
-
Structure of the JmjC-domain-containing protein JMJD5 - IUCr Journals. [Link]
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Jumonji domain protein JMJD5 functions in both the plant and human circadian systems | PNAS. [Link]
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Demethylase Assay Kits - BPS Bioscience. [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [Link]
-
Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
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incorporating propargylamino pyrazines into polymeric hydrogel networks
Application Note: Covalent Incorporation of Propargylamino Pyrazines into Azide-Functionalized Polymeric Hydrogels
Scientific Rationale & Overview
Pyrazine derivatives are highly valued in medicinal chemistry and drug development due to their broad-spectrum bioactivities, which include antimicrobial, antitubercular, and antitumour properties[1]. However, delivering these small molecules directly to target tissues often results in rapid systemic clearance. By functionalizing the pyrazine core with a propargylamino group, researchers can introduce a highly reactive terminal alkyne handle. This enables the bio-orthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction[2].
Incorporating these bioactive alkynes into azide-functionalized polymeric networks (such as Hyaluronic Acid or Polyethylene Glycol) yields advanced hydrogels with tunable mechanical properties and localized, sustained bioactivity[3]. This application note details the mechanistic rationale and a self-validating protocol for synthesizing these functionalized hydrogel networks.
Mechanistic Insights: Causality in Experimental Design
The selection of a propargylamino linker is highly intentional. The propargylamine moiety provides a sterically accessible terminal alkyne that exhibits exceptional reactivity in CuAAC. The synthesis of these precursors is well-documented, often involving the reaction of commercial propargylamine with halopyrazines or aldehydes under mild catalytic conditions[4].
Once synthesized, the terminal alkyne reacts with azide-modified polymer backbones in the presence of a Cu(I) catalyst (typically generated in situ from copper(II) sulfate and sodium ascorbate). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. The causality behind this specific chemistry is twofold:
-
Chemical Robustness : The resulting triazole ring is highly stable, resistant to enzymatic degradation, and chemically inert to oxidation or reduction, ensuring the pyrazine moiety remains securely anchored to the hydrogel matrix.
-
Structural Enhancement : The triazole ring possesses a strong dipole moment and can participate in hydrogen bonding. This acts as a secondary physical crosslinking mechanism, thereby enhancing the overall viscoelastic properties and structural integrity of the hydrogel.
Caption: CuAAC-mediated integration of propargylamino pyrazines into azide-polymers.
Quantitative Parameters for Hydrogel Functionalization
To ensure reproducibility, the stoichiometric ratios and catalytic conditions must be tightly controlled. The table below summarizes optimized quantitative parameters for incorporating propargyl alkynes into common hydrogel backbones via CuAAC.
| Parameter | PEG-Azide Matrix | Hyaluronic Acid-Azide (HA-N3) | Rationale / Causality |
| Polymer Concentration | 5 - 10% (w/v) | 2 - 5% (w/v) | HA forms highly viscous solutions at lower concentrations compared to PEG. |
| Alkyne : Azide Ratio | 1.1 : 1.0 | 1.2 : 1.0 | A slight excess of the propargylamino pyrazine ensures complete saturation of azide sites. |
| CuSO₄ Concentration | 0.5 - 1.0 mM | 1.0 - 2.0 mM | Acts as the source of Cu(II); kept low to minimize cellular toxicity in final applications. |
| Na-Ascorbate Ratio | 5× CuSO₄ conc. | 5× to 10× CuSO₄ conc. | Excess reducing agent ensures continuous regeneration of the active Cu(I) catalytic species. |
| Reaction Time / Temp | 2 - 4 hours @ 25°C | 12 - 24 hours @ 25°C | Steric hindrance in the rigid HA backbone requires extended reaction times for high-yield conversion. |
Experimental Protocol: Step-by-Step Methodology
This protocol outlines a self-validating system for synthesizing a pyrazine-functionalized hyaluronic acid (HA) hydrogel.
Phase 1: Pre-Gel Solution Formulation
-
Polymer Dissolution : Dissolve 100 mg of HA-Azide (Degree of Substitution ~10%) in 4.0 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4). Causality: PBS maintains physiological pH, preventing premature degradation of the polymer backbone.
-
Pyrazine Addition : Dissolve the calculated molar equivalent of the synthesized propargylamino pyrazine (e.g., 1.2 equivalents relative to azide groups) in 0.5 mL of a biologically compatible co-solvent (e.g., DMSO) if it is poorly water-soluble. Add this dropwise to the HA-Azide solution under continuous vortexing.
Phase 2: Catalytic Activation (The Click Reaction) 3. Catalyst Preparation : Prepare fresh stock solutions of CuSO₄·5H₂O (10 mM) and Sodium Ascorbate (50 mM) in deionized water. Critical Step: These must be prepared immediately before use to prevent premature oxidation of the ascorbate. 4. Initiation : Add 100 µL of the CuSO₄ solution to the polymer mixture, followed immediately by 100 µL of the Sodium Ascorbate solution. The solution may temporarily turn a pale yellow/brown, indicating the reduction of Cu(II) to the catalytically active Cu(I) species. 5. Gelation : Cast the mixture into the desired molds (e.g., Teflon or silicone) and incubate in the dark at room temperature for 12–24 hours.
Phase 3: Validation and Purification 6. Inversion Test (Validation) : Validate primary gelation by performing a vial inversion test. A successfully crosslinked network will support its own weight without flowing, proving that the covalent linkages have formed a macroscopic 3D structure. 7. Dialysis (Purification) : Transfer the hydrogel into a large volume of PBS containing 10 mM EDTA for 24 hours, followed by pure PBS for 48 hours (changing the buffer twice daily). Causality: EDTA strongly chelates and removes cytotoxic copper ions. The removal of unreacted precursors and copper is visually validated if the pyrazine is fluorescent, as the wash buffer will eventually show zero background fluorescence.
Caption: Step-by-step experimental workflow for synthesizing pyrazine-functionalized hydrogels.
References
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews Source: American Chemical Society (ACS) URL:[Link][4]
-
Assembling a supramolecular 3D network with tuneable mechanical properties using adamantylated cross-linking agents and β-cyclodextrin-modified hyaluronan Source: Tomas Bata University in Zlín (UTB) URL:[Link][3]
-
Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks Source: MDPI URL:[Link][1]
-
Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers Source: ResearchGate / Polymer Chemistry URL:[Link][2]
Sources
overcoming solubility issues of pyrazine-2-carboxylic acid derivatives in aqueous media
Technical Support Center: Overcoming Solubility Issues of Pyrazine-2-Carboxylic Acid Derivatives in Aqueous Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of pyrazine-2-carboxylic acid derivatives. While the parent pyrazinoic acid is highly water-soluble, functionalization often drastically increases the crystal lattice energy and lipophilicity, leading to immediate precipitation in aqueous assays. This guide provides field-proven, self-validating troubleshooting strategies to overcome these bottlenecks.
Physicochemical Profiling & Causality
Before troubleshooting, you must understand the thermodynamic drivers of your compound's solubility. The table below summarizes the quantitative physicochemical data governing pyrazine derivatives.
| Compound Class | pKa | logP | Aqueous Solubility | Causality of Solubility Profile |
| Pyrazine-2-carboxylic acid | ~3.42 (COOH) | -0.18 to -0.52 | ~30.5 g/L | Highly soluble due to low lipophilicity and the highly ionizable carboxyl group[1][2]. |
| 5-Hydroxypyrazine-2-carboxylic acid | 3.42 (COOH), 7.96 (OH) | Variable | pH-dependent | Exists predominantly in the neutral, less soluble form below pH 3.42[3]. |
| Alkyl/Aryl Pyrazine-2-carboxamides | N/A (neutral) | > 2.0 | < 1 mg/mL | High lipophilicity and stable crystal lattice energy drastically reduce hydration[4]. |
| PEGylated Pyrazine Derivatives | Variable | < 0 | High | PEG chains disrupt lattice packing and heavily coordinate with water molecules[5]. |
Diagnostic FAQs & Troubleshooting Guides
Q1: Why does my substituted pyrazine-2-carboxylic acid derivative precipitate in standard physiological buffers (pH 7.4)? A1: Precipitation in physiological buffers is a classic thermodynamic failure where the derivative's lipophilicity (logP) outcompetes the hydration energy of the carboxylate anion. While the parent pyrazine-2-carboxylic acid has a logP of approximately -0.18 and is highly soluble in cold water (30.5 g/L)[1][2], adding bulky alkyl or aryl groups (e.g., forming pyrazine-2-carboxamides) massively increases the crystal lattice energy[4]. Even though the carboxylic acid is deprotonated at pH 7.4 (since pKa1 ≈ 3.42), the hydrophobic bulk prevents stable solvation. Troubleshooting Action: Calculate the logP of your derivative. If logP > 2.0, pure aqueous buffers will fail regardless of pH. You must transition to a co-solvent system or utilize complexation agents like cyclodextrins.
Q2: How does pH manipulation specifically alter the solubility of hydroxylated derivatives like 5-hydroxypyrazine-2-carboxylic acid? A2: 5-hydroxypyrazine-2-carboxylic acid possesses two distinct ionizable centers: the carboxylic acid (pKa1 = 3.42) and the hydroxyl group (pKa2 = 7.96)[3]. Below pH 3.42, the molecule is completely neutral and exhibits minimal aqueous solubility due to strong intermolecular hydrogen bonding in its solid state. As you titrate the pH above 3.42, the carboxyl group deprotonates to form a monoanion, increasing solubility. Pushing the pH above 8.0 deprotonates the hydroxyl group, yielding a highly soluble dianionic species[3]. Troubleshooting Action: If your experimental model tolerates alkaline conditions, adjust the buffer to pH > 8.0. If physiological pH (7.4) is strictly required, you are limited to the monoanion and may need to supplement with a co-solvent.
Q3: What is the optimal co-solvent formulation for in vivo dosing of highly lipophilic pyrazine derivatives? A3: For in vivo applications, simple DMSO solutions cause severe toxicity and immediate precipitation upon injection. A self-validating, field-proven formulation strategy is the "DMSO/PEG/Surfactant/Aqueous" cascade. A standard validated mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3]. Causality: DMSO disrupts the initial crystal lattice (primary solubilization). PEG300 acts as a miscible carrier that prevents immediate thermodynamic shock upon aqueous dilution. Tween-80 provides micellar encapsulation to stabilize the supersaturated state in the saline continuous phase.
Q4: Can structural modification permanently resolve these solubility issues without compromising bioactivity? A4: Yes. If formulation fails, covalent modification is the definitive solution. PEGylation is highly effective for pyrazine scaffolds. Attaching a polyethylene glycol (PEG) chain drastically alters the hydration sphere. PEGylation of pyrazine derivatives has been shown to increase water solubility by approximately 20-fold while maintaining target binding and multidrug resistance reversal activity[5].
Q5: Are there alternative solvents for pharmaceutical processing of solid-state pyrazine derivatives? A5: Yes. Recent solid-liquid equilibrium (SLE) studies demonstrate that nonvolatile ionic liquids, such as 1-decyl-3-methylimidazolium trifluoromethanesulfonate, act as excellent, safer alternative solvents for pyrazine-2-carboxamide drugs compared to traditional flammable organic solvents[4]. Additionally, highly concentrated Water-in-Salt Electrolytes (WISE), such as LiTFSI-based systems, not only enhance solubility but also stabilize pyrazine radical intermediates against oxygen-induced degradation and aggregation[6].
Step-by-Step Methodologies
Protocol 1: pH-Solubility Profiling of Pyrazine-2-Carboxylic Acid Derivatives
Purpose: To empirically determine the optimal pH for maximum aqueous solubility, validating theoretical pKa-driven predictions.
-
Buffer Preparation: Prepare a series of 100 mM aqueous buffers spanning pH 2.0 to 10.0 (e.g., Citrate for pH 2-5, Phosphate for pH 6-8, Borate for pH 9-10). Ensure purified, deionized water is used.
-
Saturation: Add an excess of the pyrazine-2-carboxylic acid derivative (e.g., 50 mg) to 1 mL of each buffer in sealed glass vials[3].
-
Equilibration: Agitate the vials on an orbital shaker at a constant temperature (25°C) for 24-48 hours to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to firmly pellet the undissolved solid[3].
-
Filtration & Dilution: Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Critical Step: Dilute the filtrate immediately in a highly solubilizing solvent (e.g., 50% Acetonitrile/Water) to prevent precipitation upon temperature fluctuations.
-
Quantification: Analyze the diluted samples via HPLC-UV against a standard curve prepared in 100% DMSO.
-
Validation: Plot concentration (mg/mL) vs. pH. The resulting curve must show sharp inflection points aligning with the compound's pKa values, validating the assay's integrity.
Protocol 2: Preparation of a Tolerable Co-Solvent Formulation for In Vivo Studies
Purpose: To formulate lipophilic pyrazine derivatives for animal dosing when pure aqueous buffers fail.
-
Primary Solubilization: Dissolve the pyrazine derivative in 100% DMSO to create a highly concentrated stock (e.g., 25 mg/mL). Utilize sonication or gentle heating (40°C) if dissolution is slow[3].
-
Carrier Addition: Transfer 100 µL of the DMSO stock into a clean vial. Add 400 µL of PEG300. Vortex vigorously until the solution is completely clear and homogeneous[3].
-
Surfactant Integration: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex continuously. The mixture will become viscous; ensure no striations remain[3].
-
Aqueous Dilution: Slowly, dropwise, add 450 µL of 0.9% sterile saline while vortexing. Causality: The dropwise addition prevents localized supersaturation, allowing the Tween-80 micelles to encapsulate the drug before it can nucleate and precipitate.
-
Self-Validation: Inspect the final 1 mL solution against a dark background. It must be optically clear. If turbidity is observed, the drug concentration exceeds the micellar capacity, and the initial DMSO stock concentration must be reduced.
Visualizations
Caption: Troubleshooting workflow for resolving pyrazine derivative solubility issues.
Caption: Logical relationship between pH, co-solvents, and pyrazine derivative solvation.
References
-
Pyrazinic acid (ECMDB02069). ECMDB. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. NIH. [Link]
-
Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation. Journal of the American Chemical Society.[Link]
-
Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents. ResearchGate. [Link]
Sources
- 1. ECMDB: Pyrazinic acid (ECMDB02069) (M2MDB000435) [ecmdb.ca]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Terminal Alkyne Degradation in Pyrazine Carboxylic Acid Couplings
From the Desk of the Senior Application Scientist Welcome to the Advanced Troubleshooting Center. In medicinal chemistry and drug development, coupling an amine containing a terminal alkyne to a pyrazine-2-carboxylic acid is a notoriously problematic workflow. Researchers frequently lose weeks of progress to unexplained byproducts, low yields, and mass-balance discrepancies.
The root of the problem lies in the conflicting chemical nature of the reagents. Pyrazine carboxylic acids are highly electron-deficient and require robust activation, while terminal alkynes are sensitive to the basic and oxidative conditions typically used to drive these couplings[1]. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure your syntheses succeed on the first attempt.
Mechanistic Diagnostic: Degradation vs. Protection
Before troubleshooting, it is critical to visualize the competing pathways in your reaction flask. The diagram below maps how standard coupling conditions trigger alkyne degradation and how strategic protection intercepts these failures.
Logical pathways of terminal alkyne degradation versus successful protection during amide coupling.
Field-Proven FAQs: Troubleshooting Side Reactions
Q1: During my HATU-mediated coupling, my product mass is correct, but the NMR shows the terminal alkyne proton is missing and new vinylic peaks have appeared. What happened? A1: You are observing base-catalyzed isomerization. To activate the highly electrophilic pyrazine-2-carboxylic acid, chemists often use an excess of strong tertiary amine bases like N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]. While the terminal alkyne proton is acidic (pKa ~25), the propargylic protons are also vulnerable. Under strongly basic conditions, the triple bond migrates to form an allene or an internal alkyne[2]. Causality & Solution: The strong base deprotonates the propargylic position, initiating a rearrangement driven by thermodynamic equilibrium. To prevent this, either switch to a weaker base like N -methylmorpholine (NMM) or protect the alkyne prior to coupling.
Q2: My LC-MS shows a massive byproduct with a mass of exactly 2M−2 . Where is this coming from? A2: This is the Glaser homocoupling product—a 1,3-diyne[3]. Terminal alkynes are highly susceptible to oxidative dimerization. Even if you are running a copper-free amide coupling, trace copper impurities (from spatulas, old solvent lines, or commercial reagents) combined with atmospheric oxygen and base will rapidly catalyze this dimerization[3]. Furthermore, the pyrazine ring acts as an excellent bidentate ligand, actively recruiting trace metals into the reaction sphere. Causality & Solution: Copper(I) inserts into the terminal alkyne, and oxygen drives the oxidative coupling. You must rigorously degas your solvents (sparge with Argon for 15 minutes) or employ a trialkylsilyl protecting group to physically block the terminal position.
Q3: Should I use TMS or TIPS to protect my terminal alkyne for this specific workflow? A3: For pyrazine couplings, TIPS (Triisopropylsilyl) is vastly superior. While TMS (Trimethylsilyl) is easier to install, its low steric bulk makes it susceptible to premature cleavage under the nucleophilic and basic conditions required for pyrazine amide bond formation. TIPS provides a robust steric shield that survives harsh coupling reagents (HATU, T3P, PyBOP) and prevents both isomerization and Glaser coupling.
Quantitative Benchmarking
To guide your experimental design, we have summarized the performance of various alkyne states under standard pyrazine coupling conditions (HATU, DIPEA, DMF, 24h).
| Alkyne State | Steric Profile (A-value) | Stability to DIPEA/HATU | Deprotection Reagent | Average Amide Yield | Homocoupling Rate |
| Unprotected | Minimal | Poor (Isomerizes) | N/A | 35 - 50% | High (>20%) |
| TMS-Protected | Low (~2.5) | Moderate (Partial cleavage) | K₂CO₃ / MeOH | 65 - 75% | Low (<5%) |
| TES-Protected | Moderate | Good | TBAF / THF | 75 - 85% | Trace |
| TIPS-Protected | High (~4.5) | Excellent | TBAF / THF | >90% | None |
Self-Validating Experimental Protocols
To guarantee success, abandon the HATU/DIPEA method for unprotected alkynes. Instead, utilize the following three-step, self-validating workflow: TIPS protection, T3P-mediated coupling, and TBAF deprotection.
Protocol 1: TIPS Protection of the Terminal Alkyne-Amine
Objective: Mask the alkyne to prevent base-catalyzed isomerization and oxidative homocoupling.
-
Dissolve the terminal alkyne-amine (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM (0.2 M) under Argon.
-
Cool the solution to 0 °C using an ice bath.
-
Add Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise over 10 minutes.
-
Remove the ice bath and stir at room temperature for 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: Run a TLC (20% EtOAc/Hexanes). The TIPS-protected alkyne will appear as a distinct, less polar UV-active spot (Rf ~0.6). Spray the TLC plate with Tollens' reagent; the absence of a dark silver acetylide precipitate confirms the terminal alkyne is fully protected[3].
Protocol 2: T3P-Mediated Pyrazine Amide Coupling
Objective: Form the amide bond using a mild coupling reagent that avoids the harsh basicity of HATU.
-
In a flame-dried flask under Argon, dissolve Pyrazine-2-carboxylic acid (1.1 eq) and the TIPS-protected amine (1.0 eq) in anhydrous EtOAc (0.2 M).
-
Add N -methylmorpholine (NMM, 3.0 eq). Note: NMM is a weaker base than DIPEA, further reducing the risk of side reactions.
-
Add Propylphosphonic anhydride (T3P, 50 wt% in EtOAc, 1.5 eq) dropwise.
-
Stir at room temperature for 12 hours.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
Validation Checkpoint: Analyze the crude mixture via LC-MS. You should observe the [M+H]+ of the TIPS-protected amide. The complete absence of a 2M−2 peak validates that Glaser homocoupling has been successfully suppressed.
Protocol 3: Mild TBAF Deprotection
Objective: Reveal the terminal alkyne for downstream click-chemistry or cross-coupling.
-
Dissolve the TIPS-protected pyrazine amide in anhydrous THF (0.1 M) and cool to 0 °C.
-
Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise. Caution: This cleavage is highly exothermic.
-
Stir for 30 minutes at 0 °C.
-
Quench immediately with saturated aqueous NH₄Cl to prevent the liberated alkyne from degrading in the basic fluoride solution. Extract with EtOAc.
Validation Checkpoint: Spot the crude product on a TLC plate and apply Tollens' reagent (silver nitrate in dilute ammonium hydroxide). The immediate formation of a white/brown precipitate (silver acetylide) provides definitive, self-validating proof that the terminal alkyne has been successfully regenerated[3].
References
-
Abrams, S. R. (1984). Alkyne isomerization reagents: mixed alkali metal amides. Canadian Journal of Chemistry.[Link]
-
Höger, S., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.[Link]
Sources
Troubleshooting Low Peptide Coupling Efficiency with Pyrazine Carboxylic Acids
Knowledge Base > Peptide Synthesis > Troubleshooting > Pyrazine Carboxylic Acids
Mechanistic Insights: Why Do Pyrazine Couplings Fail?
Pyrazine carboxylic acids (such as pyrazine-2-carboxylic acid, PCA) are highly prized pharmacophores in drug discovery, frequently appearing in proteasome inhibitors and antitubercular agents. However, incorporating them via amide bond formation is notoriously difficult.
As an application scientist, I frequently observe these couplings failing—not necessarily due to the amine's unreactivity, but because the activated pyrazine intermediate self-destructs before amidation can occur. Understanding the causality behind these failures requires looking at the electronic environment of the pyrazine ring:
-
Hyper-Electrophilicity & Rapid Hydrolysis: The two sp2 -hybridized nitrogen atoms in the pyrazine ring exert a profound electron-withdrawing effect (-I and -M). When the carboxylic acid is activated (e.g., into an OAt or OBt ester), the carbonyl carbon becomes exceptionally electrophilic. While this theoretically accelerates coupling, it disproportionately increases the ester's susceptibility to nucleophilic attack by trace water, causing it to rapidly hydrolyze back to the starting acid.
-
Base-Catalyzed Decarboxylation: Alpha-heteroaryl carboxylic acids are highly sensitive to strong bases. Prolonged exposure to standard bases like DIEA (Diisopropylethylamine) during activation can trigger decarboxylation or general degradation of the pyrazine core.
-
Guanidinylation (The "Dead-End" Reaction): When using uronium/aminium salts (like HATU or HBTU) [1][3], the slow amidation rate of hindered amines allows the amine to react directly with the coupling reagent instead, forming a stable, unreactive guanidinium byproduct.
Pathway Visualization
Mechanistic pathways of pyrazine-2-carboxylic acid activation and competing side reactions.
Troubleshooting FAQs
Q1: I am using standard DIC/HOBt or HBTU/DIEA in Solid-Phase Peptide Synthesis (SPPS), but my coupling stalls at 30% conversion. How can I drive the reaction to completion? A1: Standard carbodiimides or benzotriazole-based uroniums (HBTU) often lack the activation kinetics required to outpace the competing hydrolysis of the pyrazine ester. Solution: Switch to a highly reactive 7-azabenzotriazole-based reagent like HATU or HCTU [1][3]. For extremely hindered amines where guanidinylation is a risk, use PyAOP . Crucially, minimize pre-activation time . Do not pre-activate the pyrazine carboxylic acid for more than 1–2 minutes before introducing the amine.
Q2: I observe a dark color change in the reaction mixture and suspect degradation of the pyrazine-2-carboxylic acid. What is causing this? A2: Darkening often indicates base-induced degradation or decarboxylation. DIEA is a relatively strong, nucleophilic base that can exacerbate the breakdown of alpha-heteroaryl acids. Solution: Substitute DIEA with a weaker, less nucleophilic base such as 2,4,6-collidine or TMP (2,4,6-trimethylpyridine) . These bases provide sufficient proton abstraction to facilitate coupling without triggering decarboxylation.
Q3: In solution-phase synthesis, removing the uronium byproducts (like HMPA from HATU) is ruining my yield during purification. Is there a cleaner alternative? A3: Yes. T3P (Propylphosphonic anhydride) is an exceptional, mild coupling reagent for pyrazine-2-carboxylic acids in the solution phase [2]. It generates water-soluble byproducts that are easily removed via simple aqueous extraction. Furthermore, its mechanism completely avoids guanidinylation and minimizes epimerization risks.
Q4: How do I handle the poor solubility of pyrazine-2-carboxylic acid in standard SPPS solvents like DMF? A4: Pyrazine derivatives frequently exhibit poor solubility due to strong intermolecular hydrogen bonding and pi-pi stacking. Solution: Use a solvent blend. A mixture of NMP/DMSO (80:20 v/v) or the addition of 0.1 M LiCl to DMF will disrupt these intermolecular interactions and significantly enhance solubility.
Quantitative Data: Coupling System Performance Metrics
| Coupling System | Phase Application | Optimal Base | Relative Amidation Kinetics | Guanidinylation Risk | Recommended Use Case |
| DIC / Oxyma | SPPS / Solution | None | Slow | None | Routine couplings, non-hindered amines. |
| HATU | SPPS | Collidine | Very Fast | High | Hindered amines, standard SPPS [3]. |
| HCTU | SPPS | DIEA / TMP | Fast | High | Cost-effective alternative to HATU [1]. |
| T3P | Solution | DIEA | Moderate | None | Solution-phase, easy aqueous workup[2]. |
| PyAOP | SPPS | TMP | Fast | None | Highly hindered secondary amines. |
Self-Validating Experimental Protocols
Protocol A: High-Efficiency SPPS Coupling (HATU / Collidine)
This protocol utilizes a self-validating Kaiser test to ensure >99% coupling efficiency, preventing the masking of deletion sequences during global cleavage.
-
Resin Solvation: Swell the peptidyl-resin (e.g., Rink Amide AM) in an NMP/DMSO (80:20 v/v) blend for 30 minutes to maximize the accessibility of the N-terminal amine.
-
Reagent Preparation: Dissolve 3.0 equivalents of Pyrazine-2-carboxylic acid and 2.9 equivalents of HATU in anhydrous NMP. (Causality: Maintaining a slight deficit of HATU prevents the excess uronium from guanidinylating the resin-bound amine).
-
Base Addition & Strict Activation: Add 6.0 equivalents of 2,4,6-collidine to the mixture. Pre-activate for strictly no more than 60 seconds to minimize hydrolysis and decarboxylation.
-
Coupling: Transfer the activated mixture to the resin immediately. Agitate at room temperature for 60 minutes.
-
Validation: Perform a Kaiser (ninhydrin) test. If the beads remain slightly blue (indicating incomplete coupling), perform a second coupling using PyAOP (3.0 eq) and TMP (6.0 eq) to target unreacted hindered sites without uronium interference.
-
Washing: Wash thoroughly with NMP (5x) and DCM (5x) before proceeding to cleavage.
Protocol B: Solution-Phase Synthesis (T3P / EtOAc)
This protocol leverages T3P to bypass complex chromatographic purifications.
-
Reaction Setup: Dissolve the target amine (1.0 eq) and pyrazine-2-carboxylic acid (1.2 eq) in anhydrous EtOAc or DCM.
-
Base Addition: Add DIEA (3.0 eq). (Causality: DIEA is acceptable here because T3P activation does not form the highly basic intermediates that trigger pyrazine decarboxylation).
-
Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) to the mixture at 0 °C.
-
Propagation: Warm the reaction to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
-
Self-Validating Workup: Wash the organic layer sequentially with saturated NaHCO3 , 1M HCl , and brine. The water-soluble T3P byproducts will partition completely into the aqueous phase. Evaporate the organic layer to yield the highly pure pyrazine carboxamide.
References
- Synthetic tools to illuminate matrix metalloproteinase and proteasome activities Scholarly Publications Leiden University URL
- Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS)
- Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276)
Technical Support Center: Mitigating Copper Catalyst Toxicity in Alkyne-Pyrazine Bioconjugation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing cytotoxicity challenges during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) experiments involving pyrazine derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—focusing on the causality of copper toxicity and providing self-validating protocols to ensure the scientific integrity of your live-cell assays.
Mechanistic Causality: The Pyrazine-Copper-ROS Triangle
The classic CuAAC reaction relies on a Cu(I) catalyst, which is inherently unstable in aqueous, oxygen-rich biological environments[1]. Toxicity primarily arises from the generation of reactive oxygen species (ROS)—such as hydroxyl radicals—through the copper-catalyzed reduction of dissolved oxygen[2][3].
When performing bioconjugation with pyrazine derivatives, this toxicity is often severely exacerbated. Pyrazine is a strong nitrogen-donor heterocycle that can competitively coordinate with the Cu(I) center[4]. If the pyrazine substrate strips the copper from your protective ligand, the metal becomes exposed. This unprotected Cu(I) rapidly undergoes Fenton-like redox cycling in the presence of sodium ascorbate, generating lethal levels of ROS that induce apoptosis via oxidative stress pathways[2][5].
To succeed, your protocol must utilize a ligand system strong enough to outcompete the pyrazine moiety while maintaining the Cu(I) in a catalytically active state[5][6].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my live-cell alkyne-pyrazine conjugation causing >50% cell death despite using TBTA as a ligand? A1: TBTA is highly hydrophobic and often fails to fully protect Cu(I) in aqueous media, allowing the pyrazine substrate to competitively bind the copper[5]. Furthermore, TBTA requires high organic solvent concentrations (like DMSO) to remain in solution, which inherently adds to cytotoxicity. Transitioning to highly water-soluble, multidentate ligands like THPTA or BTTAA is strictly required to shield the copper from oxygen and pyrazine interference in live-cell applications[2][6].
Q2: How does sodium ascorbate contribute to the toxicity, and how can I mitigate it? A2: Sodium ascorbate is necessary to reduce inactive Cu(II) to the active Cu(I) state[2]. However, excess ascorbate continuously reduces oxygen in the presence of exposed copper, acting as a pump for H₂O₂ and hydroxyl radical production[5]. To mitigate this, limit ascorbate concentrations to 1–2 mM and supplement the reaction with aminoguanidine, which intercepts reactive carbonyl byproducts like dehydroascorbate[2].
Q3: Can I use L-histidine instead of synthetic ligands like BTTAA? A3: Yes. Research demonstrates that the Cu(I)-L-histidine complex is highly effective for live-cell CuAAC labeling. It facilitates rapid cellular uptake and bioconjugation while exhibiting negligible toxicity after 72 hours at micromolar concentrations, making it an excellent, biologically compatible alternative[5][7].
Q4: My conjugation yield is low, but cell viability is high. What is the cause? A4: This indicates that your Cu(I) has likely oxidized to inactive Cu(II) before the cycloaddition could complete[2]. Pyrazine can alter the redox potential of the copper complex if it transiently binds. Ensure you are thoroughly degassing your buffers to remove dissolved O₂ and consider increasing the ligand-to-copper ratio to 5:1 or 10:1 to accelerate the reaction kinetics[6].
Quantitative Data: Ligand & Reagent Optimization Matrix
Selecting the correct ligand is the most critical variable in preventing pyrazine-induced copper toxicity. Use the table below to optimize your reaction parameters.
| Ligand / Reagent | Cu(I) Binding Affinity / Protection | Aqueous Solubility | Relative Cytotoxicity | Recommended Concentration |
| TBTA | Moderate | Poor (Requires DMSO) | High | Not recommended for live cells |
| THPTA | High | Excellent | Low | 250 - 500 µM (5:1 Ligand:Cu) |
| BTTAA | Very High | Excellent | Very Low | 250 - 500 µM (5:1 Ligand:Cu) |
| L-Histidine | Moderate-High | Excellent | Very Low | 500 µM |
| Sodium Ascorbate | N/A (Reductant) | Excellent | Modulates ROS | 1.0 - 2.0 mM |
Visualizations: Mechanisms & Workflows
Mechanism of Cu(I)-induced ROS generation vs. ligand-protected bioconjugation.
Troubleshooting workflow for resolving toxicity and yield issues in live-cell CuAAC.
Experimental Protocols: Self-Validating Low-Toxicity Workflow
This step-by-step methodology employs a self-validating pre-complexation step to ensure the pyrazine moiety does not sequester the copper catalyst, preventing ROS generation before it begins[2][6].
Materials Required:
-
Cells metabolically labeled with an alkyne/azide precursor.
-
Azide/Alkyne-functionalized pyrazine probe (25 µM final).
-
CuSO₄ stock solution (10 mM in water).
-
BTTAA or THPTA stock solution (50 mM in water).
-
Sodium ascorbate (100 mM in water, must be prepared fresh ).
-
Aminoguanidine hydrochloride (100 mM in water).
-
Degassed DPBS (Dulbecco's Phosphate-Buffered Saline).
Step-by-Step Methodology:
Step 1: Catalyst Pre-Complexation (Critical Causality Step)
-
Action: In a microcentrifuge tube on ice, combine 10 µL of 10 mM CuSO₄ with 50 µL of 10 mM BTTAA ligand (1:5 ratio) in degassed DPBS[2][6].
-
Validation: Incubate at room temperature for 5 minutes. The solution should remain clear with a slight blue tint. Why? This pre-complexation ensures the Cu(II) is sterically shielded by the multidentate ligand before it encounters the pyrazine substrate, preventing competitive chelation.
Step 2: Reductant & Scavenger Addition
-
Action: Add 10 µL of 100 mM aminoguanidine hydrochloride, followed immediately by 10 µL of 100 mM freshly prepared sodium ascorbate[2].
-
Causality: Aminoguanidine acts as a sacrificial scavenger for reactive carbonyls produced during ascorbate oxidation, further protecting the cells from downstream toxicity.
Step 3: Substrate Introduction & Bioconjugation
-
Action: Add your pyrazine probe to the "click-mix" to achieve the desired final concentration (e.g., 25 µM). Gently mix and immediately apply this complete 1 mL mixture to your washed, metabolically labeled cells[2].
-
Validation: Incubate at 4°C or room temperature for 5 to 15 minutes. Short incubation times are a self-validating parameter; if the reaction requires >30 minutes to achieve a signal, the catalyst has likely oxidized, indicating insufficient ligand protection[2][6].
Step 4: Termination and Viability Assessment
-
Action: Aspirate the reaction mixture. Wash the cells three times with cold DPBS containing 1 mM EDTA to strip any residual surface-bound copper complexes[2].
-
Validation: Perform an MTT assay (measure absorbance at 570 nm). Cell viability should be >90% compared to untreated controls, validating that the BTTAA ligand successfully suppressed Fenton-like ROS generation[2][7].
References[1] Bioorthogonal chemistry - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmVNAlM2-SuMoa0VcxdwPVJmkY0qJiIMomDvr3XSrTkTiCX_321-dxUgt-2iwmX2f7m7np0gNj6AyoRuUmeU2TR-JE2wxLDRDYI-Gx9wJ7FwUkvFeKp_pGtZheAaYLkXKwkiQfOM68U_uTC0J_syy6][2] Technical Support Center: Strategies to Reduce Copper Toxicity in Live-Cell Click Chemistry. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoBMErKwpqFI1_bvSWB1egpIwe_lg1NmYamdan4Zp_sl3SOVUuLMFdHt3TGq4VwW8E30n7kj197O3JCnw4BT9cvYQ2yzwNivuRLFfq0H6bs3TFG59wlVuqTjDNJoq7C0cAHDG-oj1FiQDxf4OaKMHQlmuLHzt6ExirQWDlRINDfYtzHwfPLfaVbOkNAngFyDEmxZv7_iLDMTosPYVzVsMklVIDe-VeTp0ASDCV9JJ18a5IOkHAiE8=][7] Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVuuStLjiQFUVMhUebt32a4T8hlkSPQD_unNvuMzQGdwal-CyP846Dcxpm1glJtzpLtOqO9shZI3IJ-r-l1nvF3BEkPw2RzcPxuJDDgq-h2gIoBMS4BmKX_dVppJBBjoht0HFY][8] Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhKWI0-4SN5-jkKH9FfjBPr94GMk2vvh0JtYBQV7UUlQT9B2qXT6Ce2CjOQhY-8z5jVHPnnlZcT2bH5KAOteE48hKA7VT9MU-OLpAMTxRoQgN3_p07UXQ6AKtSMCaU6FAVrg==][3] Effective inhibition of copper-catalyzed production of hydroxyl radicals by deferiprone. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzP6bM2MWgnwtSvKTFwPoV4tf34nI_zLGxav4sfV5CE4v21WBNVNAUsU1ZLsMcW9pd_T8FAaKwq7Ylrcb8xOD0ZE_Kfowe_Nz3yJdbwotupI1XSb5F7uFpais2trxdbWlFBnRe][6] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRvQF530XPUGcZqEGYoXGQ7W7AQ5i5Zf1I7w2j0-urJvhSFtPNljoEAshlZDcLxGWsyJz_XkTlLfkc0INjMpyII7M8c3EY6_90AwJgkyeDobEdN43MRYM4dUQPZ7OkfYxlvS1wjY5BOT8wKjoSjbkmtn_Z8ODpJxN2xz7ywWidMRXit7lRMu2DmXadJ5RS2SpGy7TAwAwnhXTx9UjAa7Fqvrm6uCB26WluhZrA-2M=][5] Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8nLkfgkcs82OXgUUVAKjvi-6cvS9pIoXbO1oCokh2VfVgPHR4jcogtBT0Hl_xwBQdSNNAJxfA5qkWpAXXSkESwmPpCbVYUWMJnmR41IyOSD3fdKJ7PAOFtdfCn7V46VNc9hHk][4] Pyrazine based ligands. massey.ac.nz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa0oA6Sl-oKOXUGKrx6CPsuUggqcAk0vGSFjt34abZIKKzUtSPJ8Ap_krRiOcAI9_7myIcdE-XWrFMvmdf3Vyfr4oWGbtDGB57p2nbUNk_-rorPB-zROR9JZintmOh_J-DPQrGS-jZQ2jBrFlmlck_KvbbKfvl0GeVK5jjTNyi47SZNJfEEvfybBch]
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Technical Support Center: HPLC Analysis of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, from initial method development to advanced troubleshooting.
Understanding the Analyte: Key Physicochemical Properties
Before initiating method development, it is crucial to understand the physicochemical properties of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid.
-
Polarity: The presence of the pyrazine ring, carboxylic acid, and amino group makes this a polar molecule. This inherent polarity suggests that traditional C18 columns might provide limited retention, a common challenge with polar analytes.[1]
-
Ionization: The carboxylic acid group (pKa ~4-5) and the basic pyrazine nitrogens mean the molecule's overall charge is highly dependent on pH.[2] This is a critical parameter to control for achieving reproducible retention times and symmetrical peak shapes.
-
UV Absorbance: The pyrazine ring contains a chromophore, allowing for UV detection. A wavelength scan should be performed to determine the UV maximum for optimal sensitivity, which is often in the 210-280 nm range for such structures.[3][4]
Frequently Asked Questions (FAQs)
This section addresses common initial questions when developing an HPLC method for this analyte.
Q1: What is the best starting point for column selection?
A1: Given the polar nature of the analyte, a standard C18 column may result in poor retention.[1] A more suitable starting point would be a reversed-phase column with a polar-embedded or polar-endcapped stationary phase.[1][5] These columns are designed to provide better retention and peak shape for polar compounds and are more stable in highly aqueous mobile phases.[5] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for highly polar analytes that are not well-retained in reversed-phase.[1][5][6]
Q2: How do I select an appropriate mobile phase?
A2: For reversed-phase chromatography, a good starting point is a gradient elution with an aqueous buffer and an organic modifier like acetonitrile or methanol.[7]
-
Aqueous Phase: A buffered mobile phase is essential to control the ionization of the carboxylic acid group and ensure consistent retention.[8] A phosphate or formate buffer at a concentration of 10-25 mM is recommended.[9] To suppress the ionization of the carboxylic acid and achieve good retention and peak shape, the pH should be adjusted to be at least 1.5-2 pH units below the analyte's pKa.[10][11] Therefore, a starting pH of 2.5-3.0 is advisable.
-
Organic Phase: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower UV cutoff.
A suggested starting gradient is 5% to 95% acetonitrile over 20-30 minutes.
Q3: What are the key system suitability test (SST) parameters I should monitor?
A3: System suitability testing ensures that your chromatographic system is performing adequately for the intended analysis.[12][13][14][15] Key SST parameters according to USP guidelines include:
-
Relative Standard Deviation (RSD) for Peak Area: For replicate injections (n=5 or 6), the RSD should be ≤ 2.0%.[12][13][16]
-
Resolution: If there are closely eluting impurities, the resolution between the main peak and the impurity should be ≥ 2.0.[12][13][17]
These tests must be performed before any sample analysis to verify system performance.[14]
Method Development Workflow
The following diagram outlines a logical workflow for developing a robust HPLC method for 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid.
Caption: A troubleshooting workflow for peak tailing.
Q: I am not getting enough retention (analyte elutes near the void volume). How can I fix this?
A: This is a common problem for polar compounds on reversed-phase columns.
-
Decrease Organic Content: If using a gradient, decrease the initial percentage of the organic solvent (e.g., start at 2% or 0% acetonitrile).
-
Change Organic Modifier: While less common, sometimes methanol provides different selectivity and can increase retention for certain polar compounds compared to acetonitrile.
-
Switch to a More Retentive Column:
-
A C18 column with a higher carbon load might offer slightly more retention.
-
A phenyl-hexyl column could provide alternative selectivity through π-π interactions with the pyrazine ring. [5]
-
-
Consider HILIC: If the analyte is very polar and still not retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is the next logical step. [1]HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating highly polar compounds. [5][6]
Q: My retention times are drifting from one injection to the next. What could be the cause?
A: Retention time instability is often related to the mobile phase or the column.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the sequence. This can take 10-20 column volumes.
-
Mobile Phase pH Instability: If the mobile phase pH is close to the analyte's pKa, small changes in pH can cause significant shifts in retention. [10]Ensure your buffer has sufficient capacity and the pH is at least 1.5 units away from the pKa. [11]
-
Mobile Phase Composition: If you are manually mixing the mobile phase, ensure it is done accurately and consistently. Use a gradient proportioning valve if available for better precision.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature (e.g., 30 °C).
-
Column Fouling: Over time, the column can become contaminated with strongly retained sample components. Implement a column washing procedure at the end of each sequence.
Summary of Starting Method Parameters
The table below provides a recommended starting point for your HPLC method development.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Polar-Embedded or Polar-Endcapped C18, 150 x 4.6 mm, 3.5 µm | Enhanced retention and peak shape for polar analytes. [1][5] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid | Controls ionization of the carboxylic acid for better retention and symmetry. [2][8] |
| Mobile Phase B | Acetonitrile | Good eluting strength and low UV cutoff. |
| Gradient | 5% B to 95% B over 20 minutes | To elute the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For improved reproducibility. |
| Detection | UV at λmax (determine via scan, likely ~270-280 nm) | For optimal sensitivity. |
| Injection Vol. | 5 - 10 µL | To avoid column overload. |
| Diluent | Mobile Phase A / Mobile Phase B (e.g., 95:5 v/v) | To ensure sample solvent compatibility and good peak shape. [18] |
References
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- System suitability Requirements for a USP HPLC Method. (2025, November 3).
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
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- HPLC Separation Modes - Stationary Phase in HPLC. (n.d.).
- Dong, M., Paul, R., & Gershanov, L. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
- Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
- HPLC Content Determination Method Validation: A Comprehensive Guide. (2025, March 31).
- Exploring the Role of pH in HPLC Separ
- HPLC Column Selection Guide. (n.d.). Phenomenex.
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- The Science of Separation: Understanding High-Performance Liquid Chrom
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).
- Pyrazine. (2018, May 16). SIELC Technologies.
- Yogo, K. (2013, September). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
- Choosing the Right HPLC Stationary Phase. (2015, March 1).
- Control pH During Method Development for Better Chrom
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30).
- A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. (n.d.). Benchchem.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Method Validation Guidelines. (n.d.).
- Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Various Analysis Techniques for Organic Acids and Examples of Their Applic
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). PMC.
- Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. (n.d.). Benchchem.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Chemical Society.
- A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2022, October 25).
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A Comparative Guide to the Reactivity of Propargylamino Pyrazines and Other Terminal Alkynes in Key Chemical Transformations
Introduction: The Central Role of Terminal Alkynes in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, terminal alkynes have emerged as exceptionally versatile functional groups. Their unique linear geometry and high reactivity make them invaluable building blocks for synthesizing complex molecular architectures and for bioconjugation via "click chemistry".[1][2] Among the diverse scaffolds used in drug discovery, the pyrazine ring holds a privileged status.[3][4] As a six-membered heteroaromatic ring with two nitrogen atoms, it is a common feature in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and other key protein-ligand interactions.[4][5][6]
This guide focuses on a specific, yet increasingly important, class of alkynes: propargylamino pyrazines . These molecules merge the synthetic utility of a terminal alkyne with the desirable pharmacological properties of the pyrazine core via a propargylamine linker, a structure known for its own biological relevance and synthetic versatility.[7][8][9] The critical question for researchers is how the attachment of this heteroaromatic system influences the alkyne's reactivity compared to more common terminal alkynes like phenylacetylene, simple alkyl alkynes (e.g., 1-hexyne), or functionalized variants like propargyl alcohol.
This document provides an in-depth comparison of the reactivity of propargylamino pyrazines against these alternatives in two cornerstone reactions of modern synthetic chemistry: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . We will explore the underlying electronic and steric principles that govern reactivity and provide supporting experimental frameworks to guide researchers in their synthetic endeavors.
Theoretical Framework: Unpacking the Factors that Govern Alkyne Reactivity
The reactivity of a terminal alkyne in metal-catalyzed reactions is not absolute; it is a nuanced interplay of several key factors. Understanding these principles is essential to predicting how a propargylamino pyrazine will behave in a reaction vessel.
1. Acidity of the Acetylenic Proton (pKa)
The single most important characteristic of a terminal alkyne is the acidity of its C-H bond. With a pKa of approximately 25, this proton is significantly more acidic than those on alkanes (pKa ~50) or alkenes (pKa ~44).[10][11] This enhanced acidity allows for deprotonation by a sufficiently strong base to form a highly nucleophilic acetylide anion.[12][13] This acetylide is a critical intermediate in many transformations, including the Sonogashira coupling. The stability of this resulting anion is paramount; the more stable the anion, the more acidic the parent alkyne. This stability is directly related to the hybridization of the carbon atom, with the 50% s-character of an sp-hybridized orbital holding the negative charge closer to the nucleus and providing greater stabilization.
2. Electronic Effects: The Influence of the Pyrazine Ring
The nature of the group attached to the alkyne has a profound electronic influence.
-
Electron-Withdrawing Groups (EWGs): EWGs increase the acidity of the terminal alkyne by stabilizing the resulting acetylide anion through induction. This generally leads to higher reactivity in reactions where deprotonation is the rate-determining step, such as the CuAAC reaction.[14][15]
-
Electron-Donating Groups (EDGs): Alkyl groups, for instance, are weakly electron-donating and tend to slightly decrease the acidity of the alkyne, potentially leading to slower reaction rates.
-
The Propargylamino Pyrazine System: The pyrazine ring is a well-known electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[5][16] This strong inductive electron-withdrawing effect is transmitted through the propargylamino linker to the alkyne. Consequently, propargylamino pyrazines are expected to possess a more acidic terminal proton than simple alkyl alkynes or even phenylacetylene , making them potent substrates for reactions reliant on acetylide formation.
3. Steric Hindrance
The size and bulk of the substituents near the reaction center can significantly impact reaction rates by impeding the approach of the catalyst and other reagents.[17] While phenylacetylene presents a planar phenyl group, a propargylamino pyrazine introduces a more three-dimensional structure. The pyrazine ring itself, along with the methylene and amino groups of the linker, creates a more sterically demanding environment compared to a simple linear alkyne like 1-hexyne. This factor can sometimes counteract the benefits of favorable electronics, leading to slower reaction rates if the catalyst's active site is particularly crowded.[14]
4. Catalyst-Substrate Interactions
The nitrogen atoms within the pyrazine ring and the amino linker are Lewis basic sites.[6] These sites can potentially coordinate with the metal catalysts (e.g., palladium or copper) used in coupling reactions. This coordination can have a dual effect: it may facilitate the reaction by pre-concentrating the catalyst near the alkyne, or it could act as an inhibitor by forming an overly stable, off-cycle complex, effectively poisoning the catalyst. The precise outcome often depends on the specific catalyst, ligands, and reaction conditions employed.
Comparative Reactivity in Key Transformations
Based on the theoretical framework, we can predict and compare the performance of propargylamino pyrazines against other common terminal alkynes.
Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper.[18][19][20] The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) center.[13][21]
Reactivity Analysis:
-
Propargylamino Pyrazine: The high acidity of the alkyne proton should facilitate the rapid formation of the key copper acetylide intermediate, potentially accelerating the overall reaction rate under mild conditions.[22]
-
Phenylacetylene: Serves as a standard benchmark with moderate reactivity.
-
1-Hexyne: As an alkyl alkyne, its lower acidity may require slightly more forcing conditions (e.g., stronger base or higher temperature) to achieve comparable reaction rates.
-
Propargyl Alcohol: The hydroxyl group can sometimes coordinate with the catalysts and may require protection in certain contexts, but it is generally a competent substrate.
Table 1: Comparative Performance in a Model Sonogashira Coupling Reaction (Reaction: 4-Iodoanisole + Alkyne, catalyzed by Pd(PPh₃)₂Cl₂/CuI in Triethylamine/THF at room temperature)
| Alkyne Substrate | Predicted Relative Reactivity | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| Propargylamino Pyrazine | High | 85 - 95% | 1 - 3 | Electron-deficient nature accelerates acetylide formation. Potential for catalyst coordination. |
| Phenylacetylene | Moderate | 90 - 98% | 2 - 4 | Standard, reliable substrate.[23] |
| 1-Hexyne | Low to Moderate | 75 - 85% | 6 - 12 | Less acidic proton requires longer reaction times or heating. |
| Propargyl Alcohol | Moderate | 80 - 90% | 3 - 6 | Potential for side reactions if not performed under inert conditions.[20] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1][24] The reaction rate is highly sensitive to the electronic properties of the alkyne, with electron-poor alkynes generally reacting faster.[14][15][25]
Reactivity Analysis:
-
Propargylamino Pyrazine: The strong electron-withdrawing character of the pyrazine ring makes this an ideal substrate for CuAAC. It is expected to exhibit very high reactivity, enabling rapid and efficient conjugation even at low concentrations.
-
Phenylacetylene: Shows good reactivity, but is generally slower than alkynes activated by strong EWGs.
-
1-Hexyne: As an unactivated, electron-rich alkyne, it is among the slowest substrates for CuAAC.
-
Propiolamides: Often considered among the most reactive alkynes for CuAAC due to the powerful electron-withdrawing effect of the amide group, serving as a positive control for high reactivity.[25]
Table 2: Comparative Performance in a Model CuAAC Reaction (Reaction: Benzyl Azide + Alkyne, catalyzed by CuSO₄·5H₂O/Sodium Ascorbate in tBuOH/H₂O)
| Alkyne Substrate | Predicted Relative Reactivity | Typical Yield (%) | Typical Reaction Time (min) | Key Considerations |
| Propargylamino Pyrazine | Very High | >95% | 5 - 15 | Highly activated by the electron-deficient pyrazine ring. Ideal for rapid conjugations. |
| Phenylacetylene | Moderate | >95% | 30 - 60 | A reliable but not exceptionally fast substrate. |
| 1-Hexyne | Low | >90% | 120 - 240+ | Unactivated alkyne leads to significantly slower kinetics. |
| Methyl Propiolate | Very High | >95% | <10 | A classic example of a highly electron-deficient and reactive alkyne.[15] |
Visualizing Key Processes
To better understand the chemical transformations and experimental design, the following diagrams illustrate a key reaction mechanism and a general workflow.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for comparing terminal alkyne reactivity.
Experimental Protocols
The following protocols describe generalized procedures. Researchers must optimize conditions for their specific substrates and ensure adherence to all local laboratory safety guidelines.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol details the coupling of an aryl iodide with a terminal alkyne.
-
Rationale: This procedure uses a standard palladium/copper co-catalyst system. The amine serves as both the base to deprotonate the alkyne and as a solvent. Degassing is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[19]
-
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Anhydrous, degassed triethylamine (Et₃N) or diisopropylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Vessel Preparation: Add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent/Base Addition: Using a gas-tight syringe, add the anhydrous, degassed solvent (5 mL) followed by the anhydrous, degassed amine base (3.0 mmol). Stir the resulting suspension for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (or heat as required) and monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the aryl iodide is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Protocol 2: General Procedure for CuAAC "Click" Reaction
This protocol describes the conjugation of an azide with a terminal alkyne.
-
Rationale: This "in-situ" method generates the active Cu(I) catalyst by reducing a Cu(II) salt (CuSO₄) with a reducing agent (sodium ascorbate).[24] A t-butanol/water solvent system is commonly used as it dissolves a wide range of organic substrates while being compatible with the aqueous catalyst solution.
-
Materials:
-
Azide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.0 mmol, 1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.1 mmol, 10 mol%)
-
Solvent: t-Butanol and Water (1:1 mixture, 10 mL)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Substrate Dissolution: In a round-bottom flask, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the t-butanol/water (1:1, 10 mL) mixture.
-
Catalyst Addition: To the stirring solution, add the sodium ascorbate (0.1 mmol) from a freshly prepared 1M stock solution in water.
-
Initiation: Add the CuSO₄·5H₂O (0.05 mmol) from a freshly prepared 0.5M stock solution in water. The reaction mixture will typically change color.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1 hour but should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water (15 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude triazole product is often of high purity. If necessary, it can be purified further by recrystallization or flash column chromatography.
-
Conclusion and Outlook
The analysis presented in this guide indicates that propargylamino pyrazines are highly reactive and versatile terminal alkynes . Their reactivity is governed by a compelling combination of factors:
-
Enhanced Acidity: The electron-deficient pyrazine ring significantly increases the acidity of the acetylenic proton, priming the molecule for rapid participation in reactions that proceed via a metal-acetylide intermediate.
-
High "Click" Reactivity: This electronic activation makes them exceptional candidates for CuAAC reactions, enabling fast and efficient bioconjugations or material syntheses under mild, aqueous conditions.
-
Balanced Properties: While steric hindrance and potential catalyst coordination are factors to consider, the electronic benefits often dominate, positioning these compounds as superior alternatives to simple alkyl alkynes in many contexts.
For researchers and drug development professionals, propargylamino pyrazines represent a powerful tool. They provide a direct route to incorporating the pharmacologically significant pyrazine moiety into larger molecules using the robust and predictable chemistry of the terminal alkyne. Their heightened reactivity allows for milder reaction conditions, which can be crucial when working with complex, sensitive substrates, ultimately accelerating the discovery and synthesis of novel therapeutic agents.
References
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- Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. (n.d.). BenchChem.
- Acidity of Terminal Alkynes. (n.d.). Thea.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 2005-2016.
- A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes in Long-Chain Molecules. (n.d.). BenchChem.
- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). R Discovery.
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- Acidity of Terminal Alkynes. (2025). Chemistry Steps.
- Ch 9 : Acidity of Terminal Alkynes. (n.d.). University of Calgary.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews, 117(24), 14169-14210.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). PMC.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry, 63(5), 2005-2022.
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- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). Bioconjugate Chemistry.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102900.
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). PMC.
- Role of Click Chemistry in Organic Synthesis. (2021). IntechOpen.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). MDPI.
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- Electronic structure and reactivity of pyrazine(diimine) complexes with first-row transition metals. (n.d.). Mississippi State University.
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- Catalytic Efficiency of a New Tridentate Ferrocenyl Phosphine Auxiliary: Sonogashira Cross-Coupling Reactions of Alkynes with Aryl Bromides and Chlorides at Low Catalyst Loadings of 10-1 to 10-4 Mol %. (2004). Organic Letters, 6(19), 3293-3296.
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- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). Semantic Scholar.
- Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... (n.d.). ResearchGate.
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- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC.
- Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagents. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC.
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). Biotechnology Journal, 15(11), 2000035.
- Cu-Catalyzed Cross-Coupling Reactions of Enamines and Terminal Alkynes: Access of Propargylamines as Neurodegenerative Disorder Agents. (n.d.). PMC.
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A Comparative Guide to Bioorthogonal Labeling Efficiency: The Case for Pyrazine Alkynes
In the intricate world of chemical biology, the ability to specifically and efficiently label biomolecules within their native environment is paramount. This pursuit has given rise to the field of bioorthogonal chemistry, a suite of reactions that proceed within living systems without interfering with endogenous biochemical processes.[1] At the heart of many bioorthogonal strategies lies the strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful catalyst-free "click" reaction.[2][3][4] The choice of the strained alkyne is a critical determinant of the reaction's success, influencing kinetics, stability, and background labeling. This guide provides an in-depth comparison of pyrazine-fused cyclooctynes against other commonly employed cycloalkynes, offering experimental frameworks to validate their labeling efficiency.
The Rise of Heterocyclic Alkynes: Why Pyrazine?
Cyclooctynes are the workhorses of SPAAC, with their reactivity driven by the relief of ring strain upon cycloaddition with an azide.[2][3] Early generation cyclooctynes, while effective, often presented a trade-off between reactivity and stability. The quest for faster and more robust probes has led to the exploration of cyclooctynes fused with aromatic and heterocyclic rings. Pyrazine-fused cyclooctynes have emerged as a promising, albeit less explored, class of reagents. The electron-withdrawing nature of the pyrazine ring is hypothesized to lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition reaction with the azide's Highest Occupied Molecular Orbital (HOMO). This electronic activation, coupled with the inherent ring strain, positions pyrazine alkynes as potentially superior reagents for demanding bioorthogonal applications.
Comparative Analysis of Cyclooctyne Probes
The selection of a cyclooctyne for a specific application depends on a careful balance of several factors. The following table provides a comparative overview of pyrazine alkynes against established alternatives. Note: Direct comparative kinetic data for pyrazine alkynes is limited in the literature; therefore, some parameters are estimated based on physical organic principles.
| Feature | Pyrazine-Fused Cyclooctyne (Estimated) | Bicyclononyne (BCN)[5] | Dibenzocyclooctyne (DBCO/DIBO)[3] |
| Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Moderately High (~0.5 - 1.5) | Moderate (~0.14)[6] | High (~1.9)[6] |
| Driving Force for Reactivity | Ring Strain & Electronic Activation | High Ring Strain | Moderate Ring Strain & Electronic Effects |
| Relative Size | Moderate | Small | Large |
| Hydrophilicity | Potentially higher due to N atoms | Moderate | Low (Lipophilic) |
| Potential for Fluorogenicity | High (formation of fluorescent pyridazine products)[7][8] | Can be made fluorogenic with specific tetrazines[7][8] | Less inherent potential |
| Synthetic Accessibility | Moderate | High[5] | Moderate |
| Stability | Good | Good | Excellent[3] |
| Potential for Off-Target Reactions | Low | Prone to off-target labeling in some contexts[9] | Low |
Validating Bioorthogonal Labeling Efficiency: A Step-by-Step Guide
The ultimate test of a bioorthogonal probe is its performance in a complex biological milieu. The following protocols provide a robust framework for quantifying the labeling efficiency of pyrazine alkynes and comparing them to other cycloalkynes.
Experimental Workflow for In-Cell Labeling Validation
This workflow outlines the key steps for assessing the efficiency and specificity of a novel pyrazine-alkyne probe in a cellular context.
Caption: Workflow for validating bioorthogonal labeling efficiency.
Protocol 1: In-Gel Fluorescence Analysis of Protein Labeling
This method provides a quantitative measure of the extent of protein labeling.
Rationale: By separating proteins by size, we can visualize the specific labeling of our target protein population and quantify the fluorescence intensity relative to the total protein amount.
Materials:
-
Cells metabolically labeled with L-azidohomoalanine (AHA).
-
Pyrazine-alkyne-fluorophore, BCN-fluorophore, and DBCO-fluorophore conjugates (at equivalent concentrations).
-
Lysis buffer (e.g., RIPA buffer).
-
SDS-PAGE gels.
-
In-gel fluorescence scanner.
-
Coomassie stain or total protein stain.
Procedure:
-
Metabolic Labeling: Culture cells in methionine-free medium supplemented with AHA for a defined period (e.g., 4-16 hours) to incorporate azides into newly synthesized proteins.[2]
-
Bioorthogonal Labeling: Incubate the AHA-labeled cells with the pyrazine-alkyne-fluorophore and control cyclooctyne-fluorophore conjugates for a set time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Wash the cells thoroughly with PBS to remove excess probe and then lyse the cells.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
SDS-PAGE: Normalize the protein loading across all samples and separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Total Protein Staining: Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) and scan again.
-
Data Analysis: Quantify the fluorescence intensity of the lanes and normalize it to the total protein content. This will provide a quantitative measure of labeling efficiency for each cyclooctyne.
Protocol 2: Fluorescence Microscopy for Cellular Localization and Specificity
This protocol allows for the visualization of labeled biomolecules within the cellular context, providing insights into the specificity and localization of the labeling.
Rationale: Visualizing the spatial distribution of the fluorescent signal helps to confirm that the labeling is occurring in the expected cellular compartments and is not due to non-specific binding of the probe.
Materials:
-
Cells cultured on glass-bottom dishes and metabolically labeled with an azide-modified precursor.
-
Pyrazine-alkyne-fluorophore and control cyclooctyne-fluorophore conjugates.
-
Paraformaldehyde (PFA) for cell fixation.
-
DAPI or Hoechst for nuclear counterstaining.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Metabolic and Bioorthogonal Labeling: Perform labeling as described in Protocol 1.
-
Cell Fixation: After labeling and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If labeling intracellular targets, permeabilize the cells with a detergent like Triton X-100.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst.
-
Imaging: Acquire images using a fluorescence microscope. Capture images in the channels for the fluorophore and the nuclear stain.
-
Data Analysis: Analyze the images for the intensity and localization of the fluorescent signal. Compare the signal-to-background ratio between the pyrazine-alkyne and the control probes.
The Pyrazine Advantage: A Mechanistic Perspective
The enhanced reactivity of pyrazine alkynes can be attributed to the fundamental principles of molecular orbital theory.
Caption: Mechanism of pyrazine-alkyne reactivity enhancement.
The electron-deficient pyrazine ring acts as an electron sink, withdrawing electron density from the alkyne bond. This lowers the energy of the alkyne's LUMO, bringing it closer in energy to the azide's HOMO. This smaller energy gap facilitates a more favorable orbital interaction, leading to a lower activation energy and a faster reaction rate.
Conclusion and Future Outlook
Pyrazine-fused cyclooctynes represent a promising new frontier in bioorthogonal chemistry. Their unique combination of ring strain and electronic activation has the potential to provide researchers with highly efficient and specific tools for labeling biomolecules in living systems. While further studies are needed to fully characterize their kinetic properties and expand their applications, the theoretical advantages and the experimental frameworks outlined in this guide provide a solid foundation for their adoption and validation. As the demand for more sophisticated tools in chemical biology grows, pyrazine alkynes are well-positioned to become an indispensable part of the bioorthogonal toolkit.
References
- Vrabel, M., & Vrabel, M. (2016). Bioorthogonal Fluorescence Turn-On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products. ChemPlusChem, 81(10), 1068-1073.
- Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells.
- Wu, H., & Devaraj, N. K. (2018). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 6, 29.
- Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666-676.
- Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2012). Evaluation of bioorthogonally applicable tetrazine–Cy3 probes for fluorogenic labeling schemes. Organic & Biomolecular Chemistry, 10(30), 5729-5733.
- Sletten, E. M. (2012). Bioorthogonal Chemistries for Labeling Living Systems. eScholarship, University of California.
- BenchChem. (2025). Cyclooctyne Chemistry: A Bioorthogonal Tool for Live-Cell Fluorescence Imaging. BenchChem.
- Rossin, R., Versteegen, R. M., Wu, J., Khasanov, A., Wessels, F. J., & van den Bosch, S. M. (2016). Conformationally Strained trans-Cyclooctene (sTCO)
- Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
- Wu, H., Gari, S. S., & Devaraj, N. K. (2014). Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry. ACS nano, 8(11), 11467-11475.
- Wang, H., Wang, R., Wang, Y., & Cai, L. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteome science, 15(1), 1-8.
- ResearchGate. (n.d.). Bioorthogonal fluorogenic probes. (a) Fluorogenic CuAAC reaction of... | Download Scientific Diagram.
- Rossin, R., van den Bosch, S. M., ten Hoeve, W., Carvelli, M., Versteegen, R. M., Lub, J., & Robillard, M. S. (2013). Highly reactive trans-cyclooctene tethers for bioorthogonal antibody-drug conjugation.
- Kim, Y. H., Jeon, J., Hong, S. H., & Lee, B. C. (2015). Efficient method for iodine radioisotope labeling of cyclooctyne-containing molecules using strain-promoted copper-free click reaction. Bioorganic & medicinal chemistry letters, 25(13), 2616-2619.
- ResearchGate. (2008). Synthesis of some cyclooctane-based pyrazines and quinoxalines. Part 2.
- van der Vliet, Q. J., van der Born, D., Kuijl, C., & van Kasteren, S. I. (2021). Comparative analysis of alkyne- and desthiobiotinylated photoaffinity probes for chemotranscriptomic profiling. RSC Chemical Biology, 2(3), 856-863.
- Zeglis, B. M., Sevak, K. K., Reiner, T., Mohindra, P., Carlin, S., & Zanzonico, P. (2018). An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine- Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker. Journal of Nuclear Medicine, 59(12), 1838-1844.
- ResearchGate. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
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- ResearchGate. (2019). An Optimized Protocol for the Synthesis of Peptides Containing trans-Cyclooctene and Bicyclononyne Dienophiles as Useful Multifunctional Bioorthogonal Probes.
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HPLC-MS validation methods for 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid purity
Comparative Guide: HPLC-MS Validation Methods for 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid Purity
Executive Summary
The accurate purity validation of 6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid presents a unique analytical challenge. Structurally, the molecule features a highly polar, amphoteric core (an electron-deficient pyrazine ring and a carboxylic acid) juxtaposed with a hydrophobic, reactive propargyl (alkyne) moiety. This guide objectively compares conventional Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) against Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). By establishing a self-validating analytical system grounded in [1], we demonstrate why HILIC-MS/MS is the superior choice for quantifying this complex pharmaceutical intermediate.
The Mechanistic Challenge: Causality in Method Selection
To develop a robust analytical method, we must first understand the causality behind chromatographic behavior. At a typical LC-MS mobile phase pH of 2.5–3.0, the carboxylic acid group ( pKa≈2.9 ) is partially deprotonated, while the pyrazine nitrogen and secondary amine are protonated. This results in a highly polar zwitterionic species.
-
The Failure of Reversed-Phase (C18): RP-LC relies on hydrophobic partitioning. Because the polar core of the analyte dominates its physicochemical profile, it exhibits negligible retention on C18 columns, eluting near the void volume ( t0 ). This early elution causes the analyte to co-elute with unretained salts and matrix components, leading to severe ion suppression in the Electrospray Ionization (ESI) source.
-
The HILIC Advantage: HILIC operates via an entirely different mechanism. It utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >80% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase[2]. This provides excellent retention for the carboxylic acid and pyrazine moieties. Furthermore, the high organic content drastically improves ESI desolvation efficiency, resulting in a logarithmic increase in MS sensitivity.
Fig 1. Logical workflow for selecting the optimal LC-MS method based on analyte physicochemical properties.
Comparative Performance Data
The following table summarizes the experimental performance of both methodologies. The data clearly illustrates the superiority of HILIC-MS/MS in overcoming the matrix effects that plague RP-LC-MS.
| Parameter | Reversed-Phase LC-MS (C18) | HILIC-MS/MS (Zwitterionic) |
| Retention Factor ( k′ ) | 0.4 (Elutes in void volume) | 4.2 (Optimal retention) |
| Theoretical Plates ( N ) | < 2,000 | > 12,000 |
| Matrix Effect (Suppression) | -65% (Severe suppression) | -8% (Minimal suppression) |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 1.5 ng/mL |
Experimental Protocol: Optimized HILIC-MS/MS Workflow
To ensure a self-validating system, the experimental design must strictly control pH, ionic strength, and sample diluent. The use of volatile buffers like ammonium formate is critical for maintaining MS compatibility while controlling the stationary phase water layer[3].
Step-by-Step Methodology:
-
Column Selection: Zwitterionic HILIC column (e.g., 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the carboxylic acid is consistently protonated, preventing peak tailing).
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
-
Chromatographic Gradient:
-
0.0 - 1.0 min: 90% B (Isocratic hold to establish water layer)
-
1.0 - 6.0 min: Linear ramp to 60% B (Causality: Decreasing organic content increases elution strength in HILIC).
-
6.0 - 7.0 min: Hold at 60% B
-
7.1 - 12.0 min: Return to 90% B for column re-equilibration.
-
-
Flow Rate & Injection: 0.3 mL/min flow rate; 2 µL injection volume.
-
Sample Preparation (Critical Step): Dilute all standards and samples in 75:25 Acetonitrile:Water. (Causality: Injecting highly aqueous samples into a HILIC system disrupts the localized stationary water layer, causing severe peak distortion and splitting).
-
Mass Spectrometry (ESI-MS/MS): Operate in Positive ESI mode. Optimize Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ to specific product ions (e.g., loss of the propargyl group or decarboxylation).
ICH Q2(R2) Validation Framework: A Self-Validating System
A self-validating analytical procedure continuously proves its own reliability during routine use. We structured our validation directly upon the [4].
-
Specificity: Achieved via MRM transitions, ensuring absolute selectivity against isobaric impurities and degradation products.
-
Linearity: Evaluated using a 1/x weighted linear regression. (Causality: Weighting compensates for heteroscedasticity—the natural increase in variance at higher concentrations inherent to mass spectrometry).
-
Accuracy & Precision: Validated via spike-recovery studies at three Quality Control (QC) levels (Low, Mid, High).
-
System Suitability Testing (SST): The protocol mandates bracketing unknown samples with known QC standards. If QC drift exceeds ±15%, the system automatically invalidates the run, ensuring absolute trustworthiness of the reported purity.
Fig 2. ICH Q2(R2) lifecycle validation framework establishing a self-validating analytical procedure.
Validation Results Summary (HILIC-MS/MS)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Result | Status |
| Specificity | No interference at MRM transitions | Zero interfering peaks | Pass |
| Linearity ( R2 ) | > 0.990 ( 1/x weighting) | 0.9985 | Pass |
| Accuracy (Recovery) | 85% - 115% | 96.4% - 102.1% | Pass |
| Precision (Intra-day) | < 15% at LOQ, < 10% above LOQ | 4.2% RSD (Mid QC) | Pass |
| Precision (Inter-day) | < 15% at LOQ, < 10% above LOQ | 6.1% RSD (Mid QC) | Pass |
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link][1]
-
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][4]
-
Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. Available at:[Link][2]
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A Comparative Guide to the Cytotoxicity of Alkyne-Functionalized Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazine derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] The introduction of an alkyne functional group to the pyrazine core represents a promising strategy for enhancing cytotoxic efficacy and modulating pharmacological properties. This guide provides a comparative analysis of the cytotoxic profiles of novel alkyne-functionalized pyrazine derivatives, supported by experimental data and methodologies, to inform the design and development of next-generation anticancer agents.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are crucial metrics for quantifying the cytotoxic potency of a compound. The following table summarizes the in vitro activity of selected alkyne-functionalized pyrazine derivatives against various cancer cell lines.
| Compound ID | Structure | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 11 | 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine derivative | FGFR1 | Kinase Inhibition | < 0.01 | [3] |
| FGFR4 | Kinase Inhibition | < 0.01 | [3] | ||
| FGFR2 | Kinase Inhibition | < 0.1 | [3] | ||
| FGFR3 | Kinase Inhibition | < 0.1 | [3] | ||
| DGG200064 | 2-alkoxythieno[2,3-b] pyrazine-3-yl)-4-arylpiperazine-1-carboxamide | HCT116 (Colon Cancer) | SRB Assay | 0.012 | [4] |
| Compound 12l | Alkynylated Pyrrole Derivative (for comparison) | U251 (Glioblastoma) | MTT Assay | 2.29 ± 0.18 | [5] |
| A549 (Lung Cancer) | MTT Assay | 3.49 ± 0.30 | [5] |
Mechanism of Action: Targeting Key Signaling Pathways
The cytotoxic effects of many pyrazine derivatives are attributed to their ability to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[6] A significant number of these compounds function as kinase inhibitors, targeting enzymes such as c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptors (FGFRs).[3][7]
The alkyne moiety can play a crucial role in the binding of these inhibitors to their target kinases. For instance, the terminal alkyne in some designs can form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition. This is the proposed mechanism for the 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines as FGFR inhibitors.[3]
Below is a simplified representation of the FGFR signaling pathway and the inhibitory action of an alkyne-functionalized pyrazine derivative.
Caption: Inhibition of the FGFR signaling pathway by an alkyne-functionalized pyrazine derivative.
Experimental Protocols: In Vitro Cytotoxicity Assessment
The following is a detailed, step-by-step methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.
MTT Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Alkyne-functionalized pyrazine derivatives represent a promising avenue for the development of novel anticancer therapeutics. The data presented in this guide highlights their potential to exhibit potent cytotoxic activity against various cancer cell lines, often through the inhibition of key signaling pathways. The incorporation of the alkyne moiety offers a versatile handle for synthetic modification and can contribute to enhanced binding affinity and irreversible inhibition of target enzymes. Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic potency and selectivity of this promising class of compounds.
References
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.[Link][8][9]
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Zagazig University Digital Repository.[Link]
-
Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. ResearchGate.[Link][5]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate.[Link]
-
Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin⁻Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. PubMed.[Link]
-
Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. MDPI.[Link][6]
-
Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. PMC.[Link]
-
Pyrazine Moiety: Recent Developments in Cancer Treatment. ResearchGate.[Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.[Link][7]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate.[Link][3]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.[Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate.[Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI.[Link][1]
-
Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed.[Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate.[Link]
-
An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry.[Link][2]
-
Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin⁻Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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